

Technical Guide: Isobutyl 2-(methyamino)benzoate

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Compound of Interest

Compound Name: *Isobutyl 2-(methyamino)benzoate*

Cat. No.: *B019027*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Isobutyl 2-(methyamino)benzoate**, including its chemical identity, properties, and potential applications based on available data.

Chemical Identity and Nomenclature

The compound specified is an organic chemical belonging to the benzoate ester class. It is structurally defined by a benzoate core derived from benzoic acid, featuring a methyamino group at the second position of the benzene ring and an isobutyl group forming the ester linkage.

- Common Name: **Isobutyl 2-(methyamino)benzoate**
- Systematic IUPAC Name: 2-Methylpropyl 2-(methyamino)benzoate^[1]
- Synonyms: Isobutyl N-methylantranilate, 2-Methylpropyl 2-N-methylaminobenzoate, Benzoic acid, 2-(methyamino)-, 2-methylpropyl ester^{[1][2]}
- CAS Registry Number: 65505-24-0^[2]

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These properties are crucial for understanding the compound's behavior in various experimental and application settings.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₇ NO ₂	[2][3]
Molecular Weight	207.27 g/mol	[2][3]
Boiling Point (Predicted)	296.9 ± 13.0 °C	[3]
Density (Predicted)	1.053 ± 0.06 g/cm ³	[3]
Acidity (pKa, Predicted)	2.83 ± 0.10	[3]
LogP (Predicted)	4.10	[3]
Odor Profile	Fruity, with notes of grapefruit and grape.	[3]
FEMA Number	4149 (as ISOBUTYL N-METHYLANTHRANILATE)	[3]

Structural Identifiers:

- InChI: InChI=1S/C12H17NO2/c1-9(2)8-15-12(14)10-6-4-5-7-11(10)13-3/h4-7,9,13H,8H2,1-3H3[1][2]
- SMILES: CC(C)COC(=O)C1=CC=CC=C1NC[1]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **Isobutyl 2-(methylanino)benzoate** are not widely published in peer-reviewed literature, a general synthetic pathway can be inferred from standard organic chemistry principles. The most common method for synthesizing esters is through Fischer esterification.

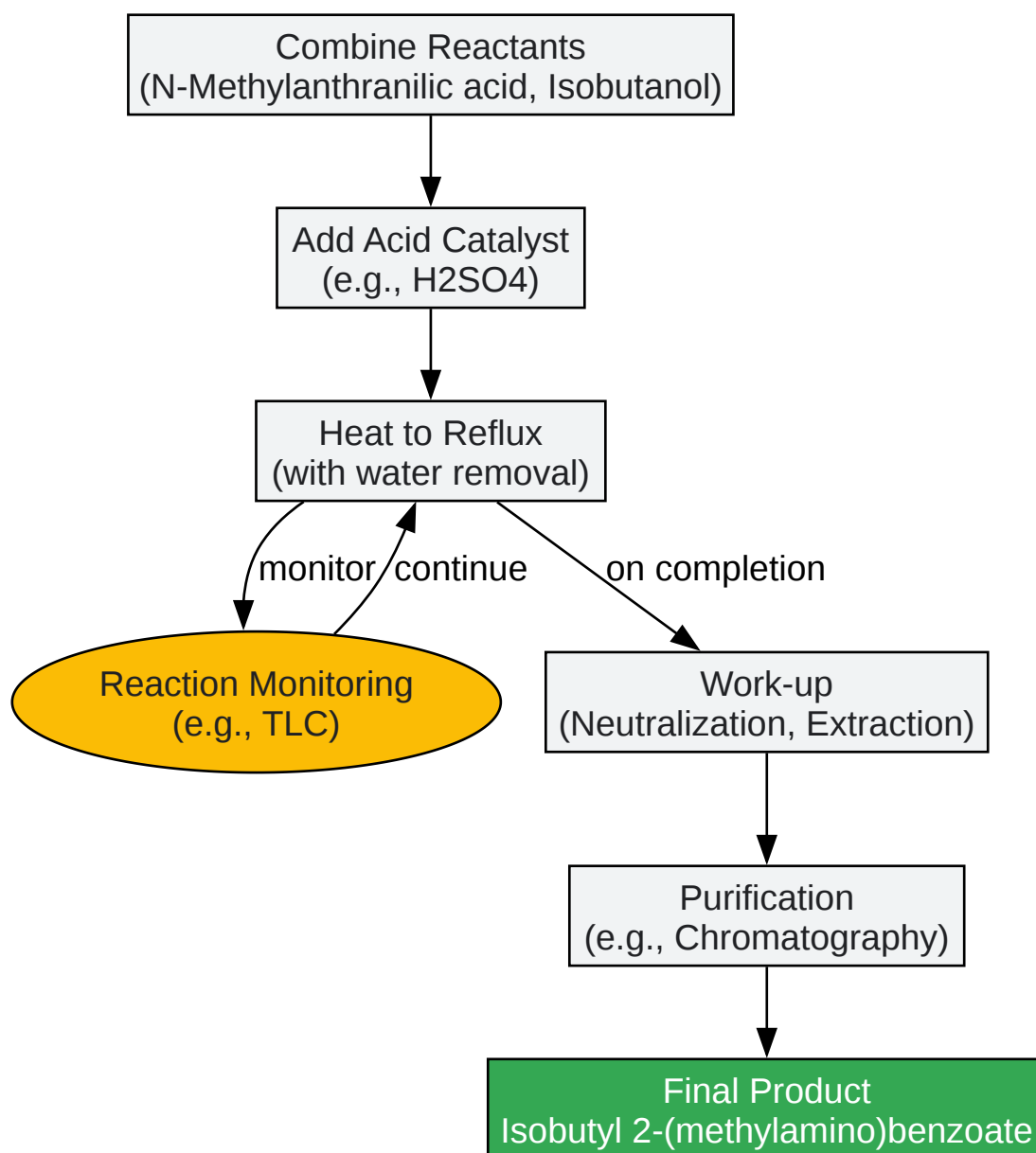
Hypothetical Synthesis via Fischer Esterification:

This process involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.

- Reactants:
 - N-Methylantranilic acid (2-(methylamino)benzoic acid)
 - Isobutanol (2-methyl-1-propanol)
- Catalyst: A strong acid, such as sulfuric acid (H_2SO_4) or p-toluenesulfonic acid (TsOH).
- Procedure Outline:
 - N-Methylantranilic acid and an excess of isobutanol are combined in a round-bottom flask.
 - A catalytic amount of strong acid is added.
 - The mixture is heated to reflux. The reaction is typically monitored by techniques such as Thin Layer Chromatography (TLC) to track the consumption of the starting material.
 - Water, a byproduct of the reaction, is removed to drive the equilibrium towards the product side. This is often accomplished using a Dean-Stark apparatus.
 - Upon completion, the reaction mixture is cooled, and the excess acid is neutralized with a weak base (e.g., sodium bicarbonate solution).
 - The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, and dried over an anhydrous salt (e.g., Na_2SO_4).
 - The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography or distillation.

Logical Workflow for Synthesis:

Below is a Graphviz diagram illustrating the logical workflow for the proposed synthesis.



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Fig. 1: Logical workflow for the synthesis of **Isobutyl 2-(methylamino)benzoate**.

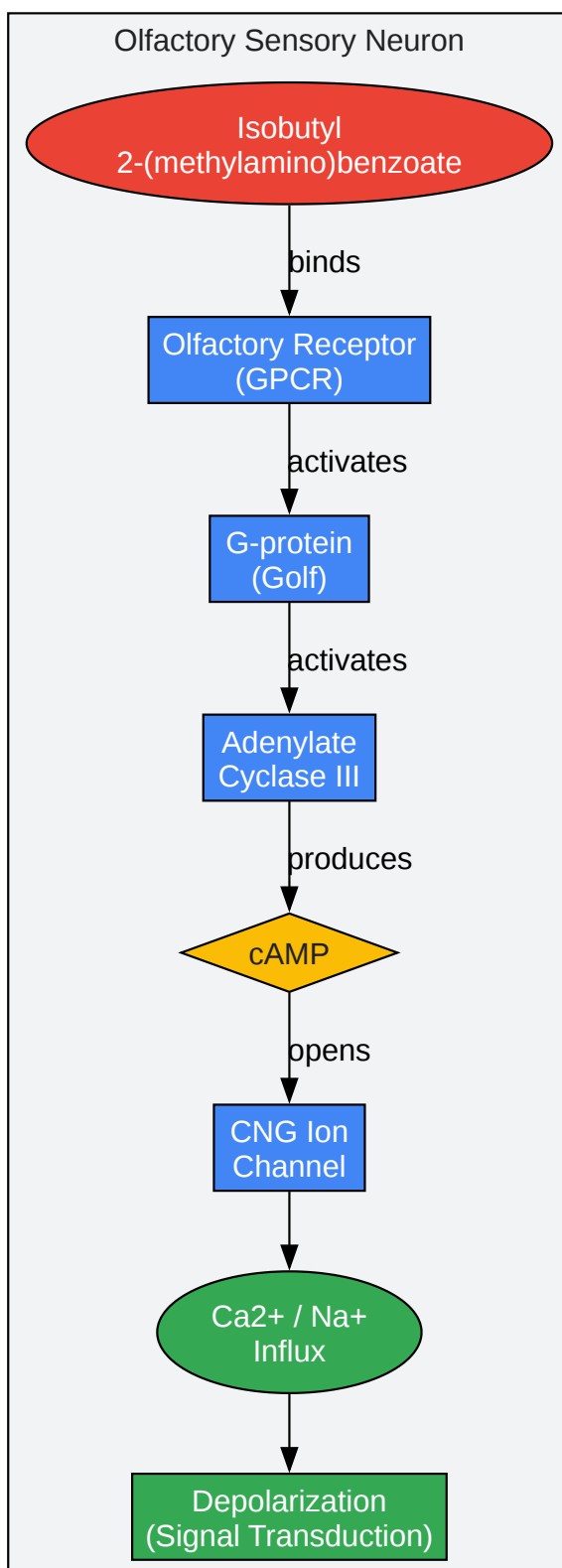
Potential Applications and Biological Relevance

The presence of both hydrophobic (isobutyl group) and moderately polar (amino and ester) functionalities suggests the compound has potential applications in organic synthesis and medicinal chemistry.^[1] The methylamino group imparts basic properties that can influence its reactivity and interactions with biological targets.^[1]

- Flavor and Fragrance: Its fruity and grape-like odor profile indicates potential use as a fragrance or flavoring agent, similar to related anthranilate esters.[\[3\]](#)
- Pharmaceutical Research: The anthranilate scaffold is a common feature in various biologically active molecules. Derivatives of this structure are explored for a range of therapeutic applications, although no specific biological activities for **Isobutyl 2-(methylamino)benzoate** have been detailed in the available literature.

Signaling Pathway Context (Hypothetical):

While no specific signaling pathways involving this compound are documented, many fragrance molecules and esters interact with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs). A generalized pathway is depicted below.



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Fig. 2: Generalized olfactory signal transduction pathway.

This guide provides a summary of the available technical information for **Isobutyl 2-(methyamino)benzoate**. Further research and experimental validation are necessary to fully characterize its properties and potential applications in drug development and other scientific fields.

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References

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